molecular formula C8H10F2N2O4S B11781252 Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate

Cat. No.: B11781252
M. Wt: 268.24 g/mol
InChI Key: BLGZGDJMUCISLM-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate is a synthetic organic compound that features a unique combination of functional groups, including a difluoromethyl group, an imidazole ring, and a sulfonyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonyl ester can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. The combination of the imidazole ring and the sulfonyl ester also provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C8H10F2N2O4S

Molecular Weight

268.24 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(1-methylimidazol-2-yl)sulfonylacetate

InChI

InChI=1S/C8H10F2N2O4S/c1-3-16-6(13)8(9,10)17(14,15)7-11-4-5-12(7)2/h4-5H,3H2,1-2H3

InChI Key

BLGZGDJMUCISLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)(F)S(=O)(=O)C1=NC=CN1C

Origin of Product

United States

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